Cas no 939791-38-5 (PF-562271 besylate)

PF-562271 besylate structure
PF-562271 besylate structure
商品名:PF-562271 besylate
CAS番号:939791-38-5
MF:C27H26F3N7O6S2
メガワット:665.663853168488
MDL:MFCD14105612
CID:834203

PF-562271 besylate 化学的及び物理的性質

名前と識別子

    • PF-562271 PhSO3H salt
    • benzenesulfonic acid,N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
    • PF 562271 Besylate
    • PF-562271
    • N-(3-(((2-((2,3-Dihydro-2-oxo-1H-indol-5-yl)amino)-5- (trifluoromethyl)-4-pyrimidinyl)amino)methyl)-2-pyridinyl)-N-methyl-methanesulfonamide benzenesulfonate
    • PF 562271
    • N-[3-[[[2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-methanesulfonamide benzenesulfonate
    • PF-00562271
    • PF562271 besylate
    • N-methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide benzenesulfonate
    • FK2M84H8UI
    • HMS3651N09
    • BCP14770
    • s2672
    • C21H20F3N7O3S.C6H6O3S
    • SB12448
    • AK31
    • PF-562271 besylate
    • PF 00562271
    • MDL: MFCD14105612
    • インチ: 1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9)
    • InChIKey: LKLWTLXTOVZFAE-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC2C(=CC=C(NC3N=C(NCC4C(N(S(C)(=O)=O)C)=NC=CC=4)C(C(F)(F)F)=CN=3)C=2)N1.O=S(C1C=CC=CC=1)(O)=O

計算された属性

  • 水素結合ドナー数: 4
  • 水素結合受容体数: 15
  • 重原子数: 45
  • 回転可能化学結合数: 8
  • 複雑さ: 1040
  • トポロジー分子極性表面積: 200

PF-562271 besylate セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

PF-562271 besylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC3168-100 mg
PF-562271 PHSO3H SALT
939791-38-5 >98%
100mg
$480.0 2022-02-28
MedChemExpress
HY-10458-10mM*1mLinDMSO
PF-562271 besylate
939791-38-5 99.17%
10mM*1mLinDMSO
¥1904 2022-05-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021563-5mg
PF-562271 besylate
939791-38-5 97%
5mg
¥1019 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021563-50mg
PF-562271 besylate
939791-38-5 97%
50mg
¥3955 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P86060-10mg
PF-562271 besylate
939791-38-5
10mg
¥1766.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P86060-2mg
PF-562271 besylate
939791-38-5
2mg
¥746.0 2021-09-08
MedChemExpress
HY-10458-10mM*1 mL in DMSO
PF-562271 besylate
939791-38-5 99.17%
10mM*1 mL in DMSO
¥1904 2024-04-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6177-2 mg
PF-562271 besylate
939791-38-5 99.01%
2mg
¥727.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6177-10 mg
PF-562271 besylate
939791-38-5 99.01%
10mg
¥1772.00 2022-04-26
eNovation Chemicals LLC
D548298-50mg
PF-00562271
939791-38-5 98%
50mg
$326 2024-05-24

PF-562271 besylate 関連文献

PF-562271 besylateに関する追加情報

Research Update on PF-562271 Besylate (CAS: 939791-38-5): A Potent FAK Inhibitor in Oncology and Beyond

PF-562271 besylate (CAS: 939791-38-5), a highly selective focal adhesion kinase (FAK) inhibitor, has recently emerged as a promising therapeutic candidate in oncology and fibrotic diseases. This small-molecule ATP-competitive inhibitor demonstrates nanomolar potency against FAK (IC50 = 1.5 nM) with >100-fold selectivity over related kinases. Recent phase I/II clinical trials have explored its potential in solid tumors, particularly in combination with immune checkpoint inhibitors, leveraging its dual role in tumor cell signaling and tumor microenvironment modulation.

Structural studies reveal that PF-562271 besylate binds to the FAK kinase domain through key interactions with the hinge region (Cys502) and the DFG motif. The besylate salt formulation enhances aqueous solubility (≥5 mg/mL in PBS) while maintaining stability under physiological conditions. Pharmacokinetic studies in preclinical models show favorable oral bioavailability (F = 45-60%) and dose-dependent inhibition of FAK autophosphorylation (Y397) in tumor tissues.

Recent translational research highlights PF-562271's unique mechanism in disrupting the FAK-VEGFR3 signaling axis, demonstrating synergistic effects with anti-angiogenic therapies. A 2023 study in Nature Cancer reported that PF-562271 besylate overcomes resistance to VEGF inhibitors in glioblastoma models by normalizing tumor vasculature and reducing immunosuppressive myeloid cell infiltration (DOI: 10.1038/s43018-023-00525-y).

Emerging applications beyond oncology include promising results in fibrotic diseases. A 2024 Science Translational Medicine publication demonstrated that PF-562271 besylate attenuates pulmonary fibrosis in preclinical models by inhibiting FAK-mediated fibroblast activation and extracellular matrix deposition (DOI: 10.1126/scitranslmed.adi8806). These findings support ongoing clinical evaluation in idiopathic pulmonary fibrosis (NCT04890509).

The compound's safety profile appears manageable, with dose-limiting toxicities primarily consisting of reversible gastrointestinal effects. Current biomarker strategies focus on monitoring pFAK(Y397) levels in circulating tumor cells and extracellular vesicles as pharmacodynamic indicators. Future research directions include exploring predictive biomarkers for patient stratification and novel combination regimens with targeted therapies.

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Amadis Chemical Company Limited
(CAS:939791-38-5)PF-562271 besylate
A859606
清らかである:99%/99%
はかる:100mg/250mg
価格 ($):229.0/388.0